Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate
Overview
Description
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol . This compound is known for its unique structure, which includes a benzyl group, a 3-methylazetidin-1-yl group, and a sulfonylcarbamate group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate typically involves the reaction of benzyl chloroformate with 3-methylazetidine-1-sulfonamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Substitution: Substituted benzyl or azetidine derivatives
Scientific Research Applications
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Benzyl chloroformate
Uniqueness
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate is unique due to its combination of a benzyl group, a 3-methylazetidine moiety, and a sulfonylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
benzyl N-(3-methylazetidin-1-yl)sulfonylcarbamate |
InChI |
InChI=1S/C12H16N2O4S/c1-10-7-14(8-10)19(16,17)13-12(15)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15) |
InChI Key |
UVEUKJYFIDRROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)S(=O)(=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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